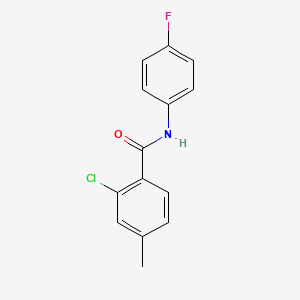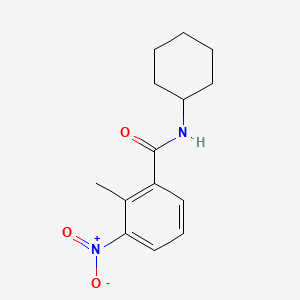
2-chloro-N-(4-fluorophenyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-fluorophenyl)-4-methylbenzamide is a chemical compound that is widely used in scientific research. It is also known as CFM-2, and its molecular formula is C15H12ClFN2O. This compound is a potent inhibitor of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is expressed in sensory neurons.
Mecanismo De Acción
CFM-2 binds to the intracellular side of the TRPV1 channel and inhibits its activity by blocking the influx of calcium ions into the cell. This leads to a decrease in the excitability of sensory neurons and a reduction in pain sensation. CFM-2 also inhibits the release of inflammatory mediators such as substance P and calcitonin gene-related peptide (CGRP) from sensory neurons, which contributes to its analgesic effect.
Biochemical and Physiological Effects
CFM-2 has been shown to have potent analgesic effects in various animal models of pain. It can reduce pain behavior induced by thermal, mechanical, and chemical stimuli. CFM-2 also has anti-inflammatory effects, as it can reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in macrophages and microglia. CFM-2 has also been shown to have neuroprotective effects, as it can reduce neuronal damage and apoptosis in models of cerebral ischemia and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFM-2 is a potent and selective inhibitor of TRPV1, which makes it an important tool for studying the function and regulation of this channel. It has several advantages over other TRPV1 inhibitors such as capsazepine and ruthenium red, as it is more potent and selective. However, CFM-2 has some limitations for lab experiments. It is not very soluble in water, which can make its administration and dosing difficult. CFM-2 also has a relatively short half-life in vivo, which can limit its effectiveness in long-term experiments.
Direcciones Futuras
CFM-2 has many potential future directions in scientific research. It can be used to study the role of TRPV1 in various physiological and pathological processes such as pain, inflammation, and neuroprotection. CFM-2 can also be used as a lead compound for the development of new TRPV1 inhibitors with improved potency, selectivity, and pharmacokinetic properties. Furthermore, CFM-2 can be used in combination with other drugs or therapies to enhance their effectiveness and reduce their side effects.
Métodos De Síntesis
The synthesis of CFM-2 involves several steps. First, 4-fluoroaniline is reacted with 2-chloro-4-methylbenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form 2-chloro-N-(4-fluorophenyl)-4-methylbenzoic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-aminobenzamide in the presence of a base such as triethylamine to form CFM-2.
Aplicaciones Científicas De Investigación
CFM-2 is widely used in scientific research to study the function and regulation of TRPV1. TRPV1 is a non-selective cation channel that is activated by various stimuli such as heat, capsaicin, and protons. It plays a crucial role in the detection of noxious stimuli and the transmission of pain signals. CFM-2 is a potent and selective inhibitor of TRPV1, which makes it an important tool for studying the physiological and pathological roles of TRPV1 in various tissues and organs.
Propiedades
IUPAC Name |
2-chloro-N-(4-fluorophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-2-7-12(13(15)8-9)14(18)17-11-5-3-10(16)4-6-11/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLYDFHGBMYMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{[(2,4-dimethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5888495.png)

![1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5888509.png)

![4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5888526.png)
![5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5888530.png)
![4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5888540.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5888548.png)
![7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5888553.png)
![4-({2-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5888556.png)
![7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5888564.png)


![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5888583.png)